molecular formula C14H13N3O B11667203 N'-(3-methylbenzylidene)isonicotinohydrazide

N'-(3-methylbenzylidene)isonicotinohydrazide

Cat. No.: B11667203
M. Wt: 239.27 g/mol
InChI Key: BXFSDMGIAJXUDF-MHWRWJLKSA-N
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Description

N’-(3-methylbenzylidene)isonicotinohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen single bond This particular compound is derived from isonicotinic acid hydrazide (isoniazid) and 3-methylbenzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinic acid hydrazide and 3-methylbenzaldehyde. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The general procedure is as follows:

    Dissolution: Isonicotinic acid hydrazide is dissolved in water.

    Addition: A solution of 3-methylbenzaldehyde in ethanol is added to the hydrazide solution.

    Reflux: The reaction mixture is refluxed for several hours, typically 1-5 hours, at room temperature.

    Isolation: The product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While the laboratory synthesis is straightforward, scaling up for industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and reduce reaction times. Additionally, solvent recovery and recycling would be crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylbenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products are typically hydrazine derivatives.

    Substitution: Substituted products depend on the electrophile used, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(3-methylbenzylidene)isonicotinohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their structural and catalytic properties.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, including Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .

Medicine

In medicinal chemistry, N’-(3-methylbenzylidene)isonicotinohydrazide is being explored for its anticancer properties. It has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

Industrially, the compound can be used in the synthesis of other hydrazone derivatives, which have applications in dye manufacturing and as intermediates in organic synthesis.

Mechanism of Action

The mechanism by which N’-(3-methylbenzylidene)isonicotinohydrazide exerts its effects involves its interaction with cellular targets. In antimicrobial applications, it is believed to inhibit the synthesis of mycolic acids in bacterial cell walls, leading to cell death. In cancer cells, it may induce apoptosis by interacting with specific molecular pathways, although the exact targets and mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorobenzylidene)isonicotinohydrazide
  • N’-(3-methoxybenzylidene)isonicotinohydrazide
  • N’-(4-methylbenzylidene)isonicotinohydrazide

Uniqueness

N’-(3-methylbenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern on the benzylidene ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different levels of potency and selectivity in its antimicrobial and anticancer activities.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O/c1-11-3-2-4-12(9-11)10-16-17-14(18)13-5-7-15-8-6-13/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

BXFSDMGIAJXUDF-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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